5-Bromo-2-fluorobenzyl fluoride
Description
5-Bromo-2-fluorobenzyl fluoride (CAS: Not explicitly provided; structurally inferred from analogs) is a halogenated aromatic compound featuring a benzyl group substituted with bromine at the 5-position and fluorine at the 2-position, with an additional fluorine atom at the benzyl methyl position. This compound is a derivative of benzyl halides, a class of molecules widely used in organic synthesis, particularly in nucleophilic substitution reactions and as intermediates in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(fluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQQKYPYRYMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262937 | |
| Record name | Benzene, 4-bromo-1-fluoro-2-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244085-31-0 | |
| Record name | Benzene, 4-bromo-1-fluoro-2-(fluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244085-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-1-fluoro-2-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorobenzyl fluoride typically involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . This process ensures the selective introduction of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorobenzyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Coupling Products: Biphenyl derivatives are commonly formed in coupling reactions.
Scientific Research Applications
5-Bromo-2-fluorobenzyl fluoride has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorobenzyl fluoride involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the substituted product . The presence of electron-withdrawing groups such as bromine and fluorine influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
5-Bromo-2-fluorobenzyl Bromide (CAS: 99725-12-9)
- Structure : Differs by replacing the benzyl fluoride group with bromide.
- Reactivity : The bromine atom enhances electrophilicity, making it more reactive in Suzuki couplings and alkylation reactions compared to the fluoride analog. For example, it is used to synthesize amines like N-(5-bromo-2-fluorobenzyl)-N-methylamine (SC-30224) .
- Physical Properties : Higher molecular weight (C₇H₅Br₂F vs. C₇H₅BrF₂) and boiling point compared to the fluoride derivative (exact data unavailable, but inferred from similar bromides in ).
- Applications : Preferred in cross-coupling reactions due to bromine’s superior leaving-group ability .
5-Bromo-2-fluorobenzyl Alcohol (CAS: 99725-13-0)
- Structure : Features a hydroxyl (-OH) group instead of fluoride at the benzyl position.
- Reactivity : Less electrophilic than halides; typically used in oxidation reactions or as a precursor for esters and ethers.
- Physical Properties : Lower boiling point than halide analogs due to hydrogen bonding (data inferred from alcohol analogs in ).
- Applications : Intermediate in synthesizing pharmaceuticals and fine chemicals .
3-Bromo-4-fluorobenzyl Bromide (CAS: 78239-71-1)
- Structure : Positional isomer with bromine and fluorine at the 3- and 4-positions, respectively.
- Reactivity : Altered regioselectivity in reactions due to substituent positions. For instance, steric effects may slow nucleophilic attacks compared to the 5-bromo-2-fluoro isomer.
- Applications : Used in custom synthesis of heterocycles and ligands .
Comparison of Physicochemical Properties
Research Trends and Gaps
- Crystallography : Derivatives like 5-bromo-2-(2-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran () demonstrate structural versatility in crystal engineering.
- Unmet Needs : Direct data on this compound’s synthesis, stability, and applications remains sparse, highlighting opportunities for future studies.
Biological Activity
5-Bromo-2-fluorobenzyl fluoride is a halogenated organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.03 g/mol. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptors : The compound may bind to various receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as neuropsychiatric disorders.
- Enzymes : It may modulate enzyme activity, affecting metabolic pathways within cells.
Research indicates that the compound can act as both an agonist and antagonist depending on the biological context, which underscores its versatility in pharmacological applications.
Antimalarial Activity
This compound and its derivatives have shown potential antimalarial properties. Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound may also inhibit malaria parasite growth. Studies focused on optimizing lead compounds for antimalarial activity indicated significant effects against P. falciparum, warranting further investigation into this compound's potential as an antimalarial agent .
Receptor Modulation
The compound's unique structure enables it to potentially interact with various receptors involved in neuropsychiatric conditions. Research into structurally related compounds has revealed that variations in substituents can significantly affect receptor affinity and selectivity. This highlights the importance of structural optimization in developing effective therapeutics based on this compound.
Antimalarial Efficacy Study
In a study aimed at optimizing lead compounds for antimalarial activity, derivatives similar to this compound were evaluated for their potency against P. falciparum. Results indicated significant activity, supporting the exploration of this compound as a potential antimalarial agent.
Receptor Interaction Studies
Research investigating the binding properties of structurally related compounds revealed that modifications in substituents markedly influence receptor affinity. For instance, studies demonstrated that specific substitutions could enhance binding to targets associated with neuropsychiatric disorders, emphasizing the need for careful structural design in drug development.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and fluorine at positions 5 and 2 | Potential antimalarial; receptor modulation |
| 5-(5-Bromo-2-chlorophenyl)imidazolidine-2,4-dione | Contains chlorine instead of fluorine | Anticonvulsant and antibacterial properties |
| 5-(5-Bromo-2-nitrophenyl)imidazolidine-2,4-dione | Nitrogen substitution | Investigated for similar pharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
